molecular formula C25H42O3 B3023473 Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 13417-12-4

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Cat. No. B3023473
CAS RN: 13417-12-4
M. Wt: 390.6 g/mol
InChI Key: CFXCGWWYIDZIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include cyclization, oxidation, and functional group transformations. While the provided papers do not directly address the synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, they do provide examples of related synthetic processes. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves intramolecular lactonization, a reaction that could be relevant in the context of synthesizing hydrocinnamate derivatives .

Molecular Structure Analysis

Molecular structure determination is a critical aspect of organic chemistry. Techniques such as NMR spectroscopy and X-ray diffraction analysis are commonly used. In the case of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, single-crystal X-ray diffraction was used to elucidate the structure, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings highlight the importance of structural analysis in understanding the properties of organic compounds.

Chemical Reactions Analysis

The reactivity of organic compounds is often studied through their behavior in chemical reactions, including redox processes. The direct and indirect electrochemistry of certain di-tert-butylspiro compounds has been investigated, showing that reduction leads to ring-opened products and that these reactions are characterized by rate-limiting electron transfer . This information is valuable when considering the reactivity of other tert-butyl-substituted compounds, such as this compound.

Physical and Chemical Properties Analysis

Physical and chemical properties such as reduction potentials, reorganization energies, and crystallographic parameters are essential for understanding the behavior of organic molecules. The papers provided discuss the derivation of reduction potentials and reorganization energies from rate constants measured in redox reactions , as well as the determination of crystallographic parameters for a synthesized compound . These studies contribute to a comprehensive understanding of the properties that govern the stability and reactivity of organic molecules.

Scientific Research Applications

Polymerization Behavior

  • Monomeric Antioxidants in Polymerization: A study by Munteanu et al. (1985) explored the polymerization behavior of monomeric antioxidants, including compounds similar to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate. They found that these antioxidants could be polymerized in aromatic solvents with radical initiators, suggesting potential applications in polymer science (Munteanu, Mracec, Tincul, & Csunderlik, 1985).

Environmental Impact

  • Environmental Behaviour of Antioxidants: Herrchen, Kördel, & Klein (1997) assessed the environmental impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a compound similar to this compound. Their study indicated no significant environmental and toxicological concerns due to its low hazard profile (Herrchen, Kördel, & Klein, 1997).

Application in Medical Devices

  • Use in Medical Devices: Saunier et al. (2010) discovered new polymorphs of Irganox 1076 (Octadecyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate) and characterized them on medical devices. This indicates its use in stabilizing polymers used in medical devices (Saunier, Mazel, Paris, & Yagoubi, 2010).

Biosynthesis Studies

  • Biosynthesis Research: A study by Liu et al. (2018) on the biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a process related to the synthesis of compounds like this compound, suggests applications in pharmaceutical synthesis (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Antioxidant Efficiency

  • Efficiency in Polyethylene Stabilization: Munteanu & Csunderlik (1991) investigated grafting monomeric antioxidants, including structures similar to this compound, onto polyethylene. This suggests its efficiency in enhancing the compatibility and stabilizing properties of polyethylene (Munteanu & Csunderlik, 1991).

properties

IUPAC Name

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCGWWYIDZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273995
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

125643-61-0, 13417-12-4
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Reactant of Route 2
Reactant of Route 2
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Reactant of Route 3
Reactant of Route 3
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Reactant of Route 4
Reactant of Route 4
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Reactant of Route 5
Reactant of Route 5
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Reactant of Route 6
Reactant of Route 6
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.